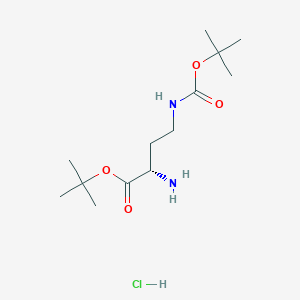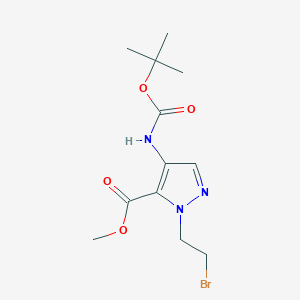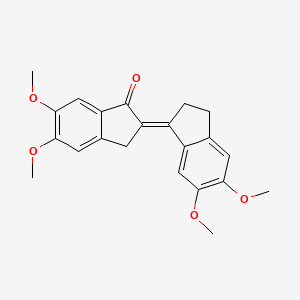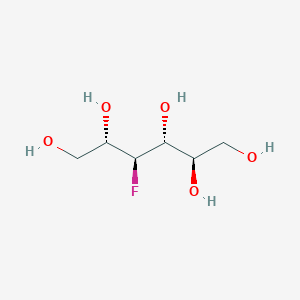
Ethyl N-((3alpha,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)aminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycocholic acid ethyl ester is a derivative of glycocholic acid, a bile acid conjugate. It is a compound with the molecular formula C28H47NO6 and a molecular weight of 493.68 g/mol . Glycocholic acid ethyl ester is primarily used in pharmaceutical research and as a reference standard in analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycocholic acid ethyl ester typically involves the esterification of glycocholic acid. One common method is the reaction of glycocholic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of glycocholic acid ethyl ester follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Glycocholic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes under specific conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Glycocholic acid and ethanol.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glycocholic acid ethyl ester has several applications in scientific research:
Analytical Chemistry: Used as a reference standard for the quantification and identification of bile acids in biological samples.
Pharmaceutical Research: Investigated for its potential role in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Biological Studies: Studied for its role in the metabolism and absorption of lipids in the gastrointestinal tract.
Industrial Applications: Used in the formulation of certain pharmaceutical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
Glycocholic acid ethyl ester exerts its effects primarily through its interaction with bile acid receptors and transporters in the gastrointestinal tract. It acts as a detergent to solubilize fats for absorption. The compound binds to bile acid receptors, activating transcriptional networks that regulate the expression of genes involved in lipid metabolism and transport . This enhances the absorption of lipids and lipid-soluble vitamins in the intestine .
Comparison with Similar Compounds
Similar Compounds
Glycocholic Acid: The parent compound, which is a bile acid conjugate involved in lipid digestion and absorption.
Taurocholic Acid Ethyl Ester: Another bile acid ester with similar properties but different conjugation.
Cholic Acid Ethyl Ester: A non-conjugated bile acid ester with similar solubilizing properties.
Uniqueness
Glycocholic acid ethyl ester is unique due to its specific conjugation with glycine and its ability to form stable micelles, enhancing the solubility and absorption of hydrophobic compounds. This makes it particularly useful in drug delivery systems and pharmaceutical formulations .
Properties
CAS No. |
94006-05-0 |
|---|---|
Molecular Formula |
C28H47NO6 |
Molecular Weight |
493.7 g/mol |
IUPAC Name |
ethyl 2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C28H47NO6/c1-5-35-25(34)15-29-24(33)9-6-16(2)19-7-8-20-26-21(14-23(32)28(19,20)4)27(3)11-10-18(30)12-17(27)13-22(26)31/h16-23,26,30-32H,5-15H2,1-4H3,(H,29,33)/t16-,17?,18-,19-,20+,21+,22-,23+,26+,27+,28-/m1/s1 |
InChI Key |
IUMZSPQFQUFAHS-CWDNZPLVSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11827792.png)


![1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11827813.png)

![(3R,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one](/img/structure/B11827819.png)






